REACTION_SMILES
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[CH2:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[N:19]1[CH2:20][CH2:21][C:22](=[O:25])[CH2:23][CH2:24]1.[F:1][C:2]([c:3]1[cH:4][c:5]([I:9])[cH:6][cH:7][cH:8]1)([F:10])[F:11]>>[F:1][C:2]([c:3]1[cH:4][c:5]([C:22]2([OH:25])[CH2:21][CH2:20][N:19]([CH2:12][c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH2:24][CH2:23]2)[cH:6][cH:7][cH:8]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(I)c1
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Name
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Type
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product
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Smiles
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OC1(c2cccc(C(F)(F)F)c2)CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |